1,4-Di(pyrimidin-5-yl)benzene
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Overview
Description
1,4-Di(pyrimidin-5-yl)benzene is an organic compound that features a benzene ring substituted with two pyrimidine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(pyrimidin-5-yl)benzene typically involves the coupling of pyrimidine derivatives with benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated benzene derivative with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(pyrimidin-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield pyrimidine carboxylic acids, while reduction may produce pyrimidine alcohols . Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1,4-Di(pyrimidin-5-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Di(pyrimidin-5-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Di(pyrimidin-5-yl)benzene include:
- 1,4-Di(pyridyl)benzene
- 1,4-Di(pyrimidin-4-yl)benzene
- 1,4-Di(pyridazin-3-yl)benzene
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of pyrimidine groups, which confer distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
5-(4-pyrimidin-5-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H10N4/c1-2-12(14-7-17-10-18-8-14)4-3-11(1)13-5-15-9-16-6-13/h1-10H |
InChI Key |
RNEZRZMTDNPOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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